molecular formula C15H15NO B1362422 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol CAS No. 33821-28-2

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

Cat. No.: B1362422
CAS No.: 33821-28-2
M. Wt: 225.28 g/mol
InChI Key: UMZBCFICQFILIB-UHFFFAOYSA-N
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Description

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3,4-dimethylaniline and salicylaldehyde in a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate, which is then filtered and washed with methanol to yield the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol involves its interaction with molecular targets through the imine group. This interaction can lead to the formation of metal complexes, which can exhibit various catalytic and biological activities. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The specific substituents on the phenyl ring can affect the compound’s ability to form metal complexes and its overall stability .

Biological Activity

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, also known by its CAS number 33821-28-2, is a Schiff base compound characterized by a phenolic structure with an imine group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅NO, with a molecular weight of approximately 225.29 g/mol. The compound features a dimethyl-substituted phenyl group connected through an imine linkage to a phenolic moiety, contributing to its chemical reactivity and biological activity.

Structural Characteristics

  • Imine Group : The presence of the C=N bond allows for unique interactions with biological targets.
  • Phenolic Hydroxyl Group : This functional group can participate in hydrogen bonding and other interactions that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes by binding to their active sites or allosteric sites, which is crucial for understanding its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethylaniline and salicylaldehyde. The reaction conditions often include:

  • Reagents : 3,4-Dimethylaniline and salicylaldehyde.
  • Solvent : Methanol is commonly used as the solvent.
  • Catalyst : Acid catalysts are often added to facilitate the formation of the imine bond.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

Antimicrobial Studies

A study demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

Research involving human cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) in treated cells.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The mechanism of action for the biological activities of this compound is thought to involve:

  • Formation of Metal Complexes : The imine group can coordinate with metal ions, enhancing catalytic properties.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Schiff base condensation between 3,4-dimethylbenzaldehyde and 2-aminophenol in methanol under reflux (3–72 hours, yield ~60–70%) . Key factors include:

  • Solvent polarity : Methanol enhances proton transfer, stabilizing the imine intermediate.
  • Stoichiometry : Equimolar ratios minimize side products (e.g., aldol adducts).
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine formation but may require pH adjustment to isolate the product.

Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time3–72 hours↑ Yield (plateau at 24h)
SolventMethanol↑ Proton transfer
Temperature60–80°C (reflux)↑ Reaction rate

Q. How is the structure of this Schiff base confirmed experimentally?

Methodological Answer: Structural confirmation requires complementary techniques:

  • FT-IR : A strong band at ~1628 cm⁻¹ confirms the C=N stretch . Phenolic O–H appears as a broad peak at ~3400 cm⁻¹.
  • 1H NMR : The imine proton (H–C=N) resonates at δ 8.3–8.5 ppm, while aromatic protons show splitting patterns consistent with substituents .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Bruker Kappa APEXII CCD) reveals bond lengths (C–N: ~1.28 Å) and intramolecular O–H⋯N hydrogen bonding (2.61 Å) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer: Common challenges include:

  • Disorder in methyl groups : Resolved using SHELXL’s PART instruction to model split positions .
  • Hydrogen bonding ambiguity : O–H⋯N interactions are constrained with DFIX (e.g., d(O–H) = 0.82 Å, d(H⋯N) = 1.88 Å) .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms refine using full-matrix least squares, while H-atoms are placed geometrically (riding model) .

Table 2: Crystallographic Data (P21/n Space Group)

ParameterValueSource
a (Å)12.1875(10)
β (°)101.549(4)
R-factor (F² > 2σ)0.041
C–N bond length (Å)1.285(4)

Q. How do computational methods (e.g., DFT) explain the compound’s tautomerism and electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:

  • Tautomer stability : The enol-imine form is favored over keto-amine due to intramolecular H-bonding (ΔE ~5 kcal/mol) .
  • Electron distribution : The 3,4-dimethyl groups donate electrons, increasing aromatic ring electron density (NBO analysis) .
  • Frontier orbitals : HOMO localizes on the phenolic ring, while LUMO resides on the imine moiety, suggesting reactivity toward electrophiles .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies often arise from:

  • Dynamic vs. static structures : Solution-state NMR may average tautomers, while crystallography captures a single conformation .
  • Crystal packing effects : Intermolecular interactions (e.g., C–H⋯π) in the solid state alter bond angles vs. gas-phase DFT predictions .
  • Method : Compare experimental bond lengths/angles with ONIOM (QM/MM) calculations, which account for crystal environment .

Q. What strategies improve ligand design for metal coordination studies?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance Lewis acidity at the imine N, favoring metal binding .
  • Steric tuning : 3,4-Dimethyl groups prevent aggregation but may hinder chelation; para-substituted analogs optimize geometry .
  • Spectroscopic validation : UV-Vis (d-d transitions) and EPR confirm metal-ligand charge transfer in complexes .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBCFICQFILIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-28-2
Record name NSC132531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

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